![molecular formula C10H9BrN2O3 B13013967 Ethyl 3-amino-5-bromofuro[2,3-b]pyridine-2-carboxylate](/img/structure/B13013967.png)
Ethyl 3-amino-5-bromofuro[2,3-b]pyridine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-amino-5-bromofuro[2,3-b]pyridine-2-carboxylate is a heterocyclic compound with the molecular formula C10H9BrN2O3. This compound is characterized by the presence of a furo[2,3-b]pyridine core, which is a fused ring system containing both furan and pyridine rings. The compound also contains an amino group at the 3-position, a bromine atom at the 5-position, and an ethyl ester group at the 2-position of the pyridine ring.
Métodos De Preparación
The synthesis of Ethyl 3-amino-5-bromofuro[2,3-b]pyridine-2-carboxylate typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the bromination of a furo[2,3-b]pyridine derivative followed by the introduction of the amino group and the esterification of the carboxylic acid group. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and amination reagents like ammonia or primary amines. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions .
Análisis De Reacciones Químicas
Ethyl 3-amino-5-bromofuro[2,3-b]pyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as thiols, amines, or alkoxides, under appropriate conditions.
Oxidation and Reduction: The amino group can undergo oxidation to form nitro derivatives or reduction to form corresponding amines.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions. Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, ammonia for amination, and various acids or bases for ester hydrolysis.
Aplicaciones Científicas De Investigación
Ethyl 3-amino-5-bromofuro[2,3-b]pyridine-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the development of novel materials with specific properties, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of Ethyl 3-amino-5-bromofuro[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The amino group and the bromine atom play crucial roles in its reactivity and binding affinity to biological targets. The compound may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules .
Comparación Con Compuestos Similares
Ethyl 3-amino-5-bromofuro[2,3-b]pyridine-2-carboxylate can be compared with other similar compounds, such as:
Ethyl 3-amino-5-chlorofuro[2,3-b]pyridine-2-carboxylate: Similar structure but with a chlorine atom instead of bromine.
Ethyl 3-amino-5-iodofuro[2,3-b]pyridine-2-carboxylate: Similar structure but with an iodine atom instead of bromine.
Ethyl 3-amino-5-methylfuro[2,3-b]pyridine-2-carboxylate: Similar structure but with a methyl group instead of bromine. The uniqueness of this compound lies in the presence of the bromine atom, which imparts specific reactivity and properties that are distinct from its analogs.
Propiedades
Fórmula molecular |
C10H9BrN2O3 |
|---|---|
Peso molecular |
285.09 g/mol |
Nombre IUPAC |
ethyl 3-amino-5-bromofuro[2,3-b]pyridine-2-carboxylate |
InChI |
InChI=1S/C10H9BrN2O3/c1-2-15-10(14)8-7(12)6-3-5(11)4-13-9(6)16-8/h3-4H,2,12H2,1H3 |
Clave InChI |
SXAYOEQEBXVSAE-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C2=C(O1)N=CC(=C2)Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


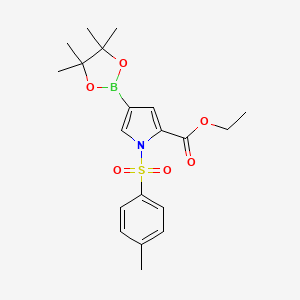
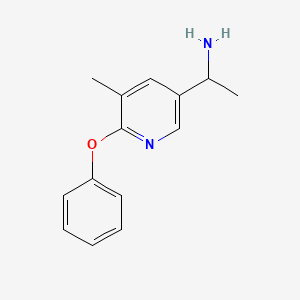
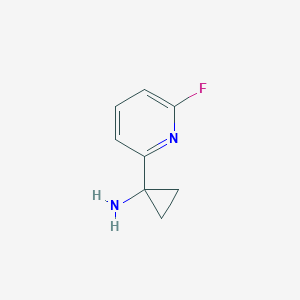
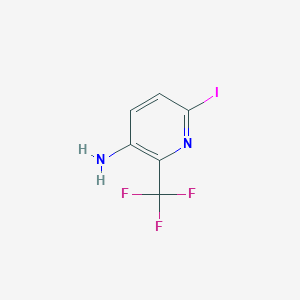
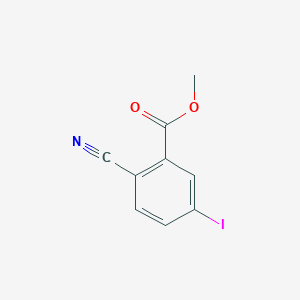
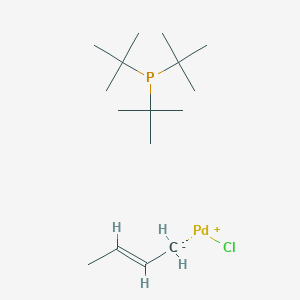
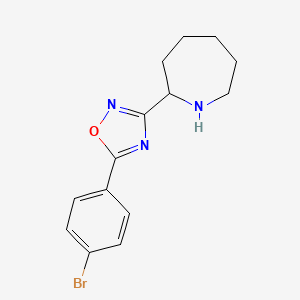
![3-iodo-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B13013931.png)

![1-Methyl-1,4,5,6,7,8-hexahydrocyclohepta[d]imidazole-2-carbaldehyde](/img/structure/B13013948.png)
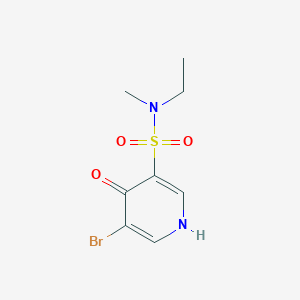

![(3aS,4S,6S,6aR)-6-[2-[tert-butyl(dimethyl)silyl]oxypropan-2-yl]-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B13013979.png)

